4-(Hydroxymethyl)-3-methyl-1-propyl-2,3-dihydro-1H-imidazol-2-one
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Overview
Description
4-(Hydroxymethyl)-3-methyl-1-propyl-2,3-dihydro-1H-imidazol-2-one is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a hydroxymethyl group at position 4, a methyl group at position 3, and a propyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3-methyl-1-propyl-2,3-dihydro-1H-imidazol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable amine with a nitrile compound in the presence of a catalyst can lead to the formation of the imidazole ring. The reaction conditions typically include mild temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-3-methyl-1-propyl-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Hydroxymethyl)-3-methyl-1-propyl-2,3-dihydro-1H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-3-methyl-1-propyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars, used in the food industry and as a feedstock for the production of fuels.
4-Methylimidazole: Another imidazole derivative with different substituents, used in various industrial applications.
Uniqueness
4-(Hydroxymethyl)-3-methyl-1-propyl-2,3-dihydro-1H-imidazol-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C8H14N2O2 |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-(hydroxymethyl)-3-methyl-1-propylimidazol-2-one |
InChI |
InChI=1S/C8H14N2O2/c1-3-4-10-5-7(6-11)9(2)8(10)12/h5,11H,3-4,6H2,1-2H3 |
InChI Key |
UGQCEYLDGBYHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(N(C1=O)C)CO |
Origin of Product |
United States |
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